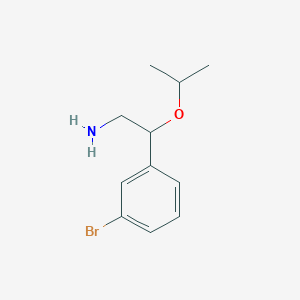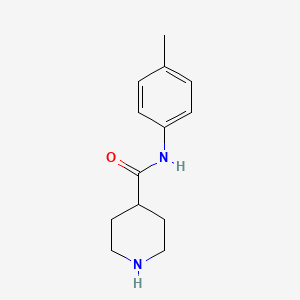
N-(p-Tolyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Tolyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom this compound is characterized by the presence of a p-tolyl group attached to the nitrogen atom of the piperidine ring and a carboxamide group at the 4-position of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Tolyl)piperidine-4-carboxamide typically involves the reaction of p-toluidine with piperidine-4-carboxylic acid or its derivatives. One common method is the condensation reaction between p-toluidine and piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-Tolyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(p-Tolyl)piperidine-4-amine.
Substitution: Formation of substituted p-tolyl derivatives, such as brominated or nitrated products.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a drug candidate for treating various diseases, particularly those involving bacterial infections.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-(p-Tolyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication. By binding to the DNA gyrase enzyme, the compound interferes with the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication. This mechanism is similar to that of fluoroquinolone antibiotics, which also target DNA gyrase.
Comparaison Avec Des Composés Similaires
N-(p-Tolyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
N-(o-Tolyl)piperidine-4-carboxamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
4-Methyl-N-p-tolyl-piperidine-1-carboxamide: Contains a methyl group at the 4-position of the piperidine ring.
Piperidine-4-carboxamide derivatives: Various derivatives with different substituents on the piperidine ring or the carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its ability to inhibit DNA gyrase makes it a promising candidate for further research and development in the field of antimicrobial agents.
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
N-(4-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) |
Clé InChI |
KKHRWZACIBGZHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


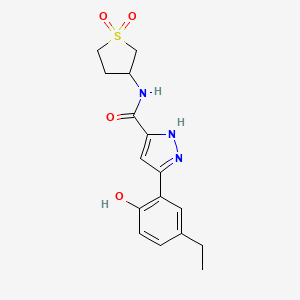
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)

![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)
![1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-](/img/structure/B12112436.png)

![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)
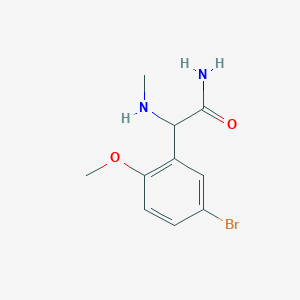
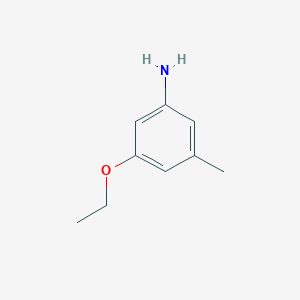
![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B12112474.png)
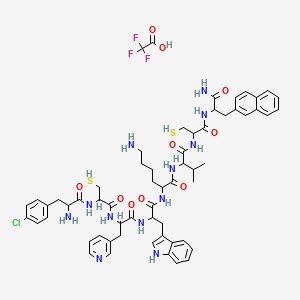
![2-[4-(propan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12112479.png)
